molecular formula C12H17N3O6 B11942235 Fucose 2-nitrophenylhydrazone

Fucose 2-nitrophenylhydrazone

Cat. No.: B11942235
M. Wt: 299.28 g/mol
InChI Key: WBEGFALJHNFNFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fucose 2-nitrophenylhydrazone typically involves the reaction of fucose with 2-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative . The general reaction scheme can be represented as follows:

Fucose+2-nitrophenylhydrazineFucose 2-nitrophenylhydrazone\text{Fucose} + \text{2-nitrophenylhydrazine} \rightarrow \text{this compound} Fucose+2-nitrophenylhydrazine→Fucose 2-nitrophenylhydrazone

Industrial Production Methods: . These suppliers provide the compound for research purposes, ensuring its availability for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Fucose 2-nitrophenylhydrazone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Fucose 2-nitrophenylhydrazone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
  • Employed in the synthesis of other complex organic molecules.

Biology:

  • Investigated for its potential role in inhibiting certain biological processes, such as enzyme activity.
  • Studied for its interactions with proteins and other biomolecules.

Medicine:

Industry:

  • Utilized in the development of new materials and compounds with specific properties.
  • Applied in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Propiohenone 4-nitrophenylhydrazone
  • Ethyl pyruvate 3-nitrophenylhydrazone
  • Benzaldehyde 4-nitrophenylhydrazone
  • Diethyl ketomalonate 2-nitrophenylhydrazone
  • 2-Butanone 4-nitrophenylhydrazone

Uniqueness: Fucose 2-nitrophenylhydrazone is unique due to its specific structure, which combines the properties of fucose and 2-nitrophenylhydrazine. This combination allows it to interact with a wide range of biological targets and participate in various chemical reactions .

Properties

Molecular Formula

C12H17N3O6

Molecular Weight

299.28 g/mol

IUPAC Name

1-[(2-nitrophenyl)hydrazinylidene]hexane-2,3,4,5-tetrol

InChI

InChI=1S/C12H17N3O6/c1-7(16)11(18)12(19)10(17)6-13-14-8-4-2-3-5-9(8)15(20)21/h2-7,10-12,14,16-19H,1H3

InChI Key

WBEGFALJHNFNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C=NNC1=CC=CC=C1[N+](=O)[O-])O)O)O)O

Origin of Product

United States

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